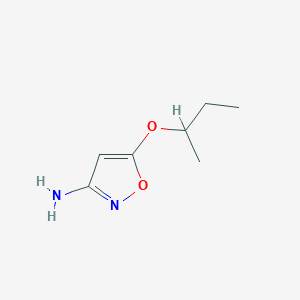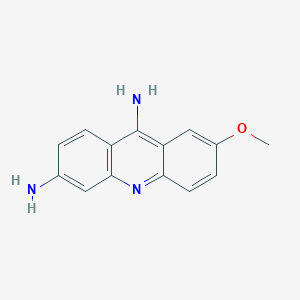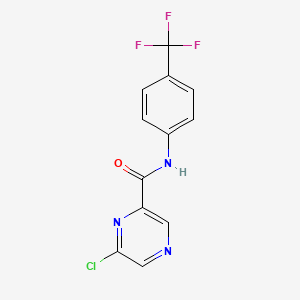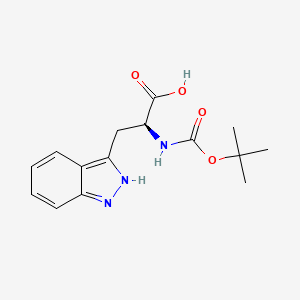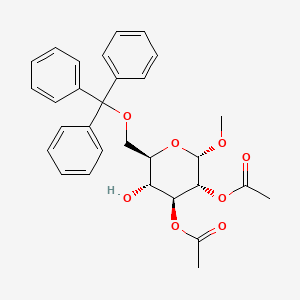
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of multiple functional groups, including hydroxy, methoxy, and trityloxy groups, makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective functionalization. The trityloxy group is often introduced using trityl chloride in the presence of a base such as pyridine. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base. The final diacetate formation is achieved through acetylation using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The trityloxy group can be removed under acidic conditions to yield the free hydroxy group.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, and halides.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, reduced alcohols, substituted ethers, and deprotected alcohols.
科学研究应用
(2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trityloxy group provides steric protection, affecting the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2S,3R,4S,5R,6R)-5-Hydroxy-2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diyl diacetate lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and reactivity. The presence of the trityloxy group provides steric hindrance, making it a valuable protecting group in synthetic chemistry.
属性
分子式 |
C30H32O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5R,6R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C30H32O8/c1-20(31)36-27-26(33)25(38-29(34-3)28(27)37-21(2)32)19-35-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-29,33H,19H2,1-3H3/t25-,26-,27+,28-,29+/m1/s1 |
InChI 键 |
YIPCTKCPIQXJBP-RQKPWJHBSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
规范 SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


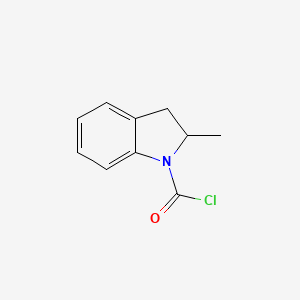
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
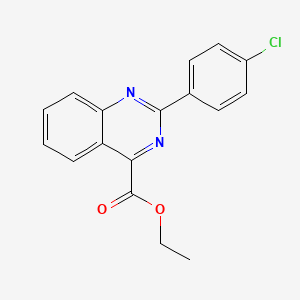
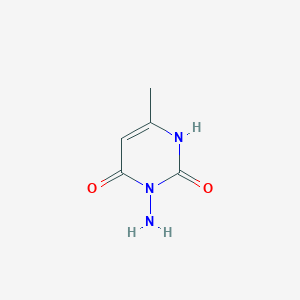
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
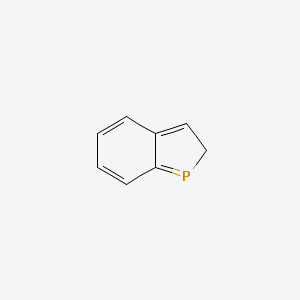
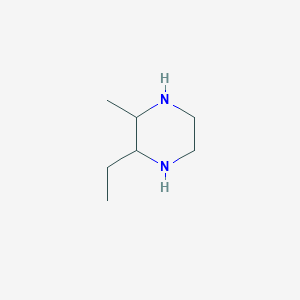
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)


